(2-Methylcyclohexyl)hydrazine dihydrochloride
Description
(2-Methylcyclohexyl)hydrazine dihydrochloride is a hydrazine derivative featuring a methyl-substituted cyclohexyl group and two hydrochloride counterions. Hydrazine derivatives are widely used in organic synthesis, pharmaceutical intermediates, and biochemical studies due to their nucleophilic and reducing capabilities . The dihydrochloride form enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media .
Properties
IUPAC Name |
(2-methylcyclohexyl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-4-2-3-5-7(6)9-8;;/h6-7,9H,2-5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYMIITZNKSBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach to Hydrazine Dihydrochloride Salt Preparation
The preparation of hydrazine dihydrochloride salts typically follows a two-step acid addition and crystallization process:
Step 1: Formation of Hydrazine Monohydrochloride
Hydrazine or hydrazine derivatives are reacted with an equimolar amount of hydrochloric acid to form hydrazine monohydrochloride in aqueous solution.Step 2: Concentration and Addition of Excess Hydrochloric Acid
The aqueous hydrazine monohydrochloride solution is concentrated by thermal removal of water to increase the hydrazine salt concentration to about 25–60% by weight. Upon cooling, additional hydrochloric acid is added to reach a molar ratio of hydrazine to hydrogen chloride between approximately 1:2.05 and 1:2.5. This excess acid lowers the solubility of the dihydrochloride salt, causing it to crystallize out as a slurry.Step 3: Crystallization and Separation
The slurry is cooled to about 20–40 °C to prevent hydrogen chloride loss, and the hydrazine dihydrochloride crystals are separated by filtration. The mother liquor, containing residual hydrazine and hydrochloric acid, is recycled to the initial step to improve yield and reduce waste.
This process has been patented and industrially applied for various hydrazine dihydrohalides, including hydrazine dihydrochloride.
| Step | Operation | Conditions | Outcome |
|---|---|---|---|
| 1 | React hydrazine with HCl | Stoichiometric, aqueous solution | Hydrazine monohydrochloride formed |
| 2 | Concentrate solution by distillation | 25–60% hydrazine monohydrochloride, heat | Concentrated solution |
| 3 | Cool and add excess HCl | Cooling to 20–40 °C, molar ratio 1:2.05–2.5 | Crystallization of dihydrochloride |
| 4 | Filter crystals | Ambient temperature | Isolated hydrazine dihydrochloride |
Specific Considerations for (2-Methylcyclohexyl)hydrazine Dihydrochloride
Given the hydrazine moiety in (2-methylcyclohexyl)hydrazine, the above general method can be adapted:
- Starting Material : (2-Methylcyclohexyl)hydrazine is reacted with hydrochloric acid in aqueous medium.
- Control of Acid Ratio : Precise control of hydrochloric acid addition is critical to ensure formation of the dihydrochloride salt rather than mono- or other salts.
- Concentration and Cooling : Thermal concentration followed by cooling under controlled pH and temperature conditions promotes crystallization of the dihydrochloride salt.
- Purification : Washing with methanol or minimal water can reduce caking and improve crystal purity without significant dissolution of the product.
Related Hydrazine Derivative Preparations
The preparation of methyl hydrazine hydrochloride, a structurally related hydrazine derivative, involves methylation of hydrazine hydrochloride in methanol with hydrazine-based catalysts (e.g., hydrazine sulfate), followed by cooling and separation of catalyst and unreacted hydrazine hydrochloride. While this is a functionalization step rather than salt formation, the purification and crystallization techniques are relevant.
| Parameter | Typical Range / Values | Notes |
|---|---|---|
| Methanol to hydrazine HCl mole ratio | 2–6 times | Solvent and reactant ratio control |
| Water content | 10–40% by weight of hydrazine hydrochloride | Controls reaction medium |
| Catalyst | Hydrazine sulfate or phosphate | Enhances methylation |
| Reaction temperature | 50–100 °C | Controls reaction rate |
| Reaction time | 1–4 hours | Ensures completion |
Summary of Key Research Findings
- The hydrazine dihydrochloride salt formation relies on controlled acid-base stoichiometry and thermal concentration to induce crystallization.
- Washing of crystals with methanol is preferred over water to avoid excessive solubility and caking problems.
- Catalyst recycling and mother liquor reuse enhance process sustainability and yield.
- Reaction parameters such as temperature, pressure, and pH are critical for optimizing purity and yield.
Data Table: Comparison of Preparation Parameters for Hydrazine Dihydrochloride Salts and Related Hydrazine Derivatives
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclohexyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2-methylcyclohexanone, while reduction can produce 2-methylcyclohexylamine .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : (2-Methylcyclohexyl)hydrazine dihydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry .
Biological Studies
- Enzyme Inhibition Studies : The compound is utilized in studies examining enzyme inhibition mechanisms. Its ability to form covalent bonds with nucleophilic sites on enzymes can lead to significant alterations in enzyme activity, which is critical for understanding biochemical pathways .
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines, particularly MCF-7 breast cancer cells. In studies, it was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, suggesting potential therapeutic applications in oncology .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values highlight its effectiveness as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.69 - 22 mM | |
| Antimicrobial | Staphylococcus aureus | MIC = 25 µg/mL | |
| Antimicrobial | Escherichia coli | MIC = 20 µg/mL |
Case Study 1: Cytotoxic Effects on MCF-7 Cells
In a study focusing on the effects of this compound on MCF-7 cells, researchers observed a significant increase in apoptotic cells as determined by flow cytometry analysis. The treatment led to G2/M phase arrest, indicating a disruption in the cell cycle that could be exploited for therapeutic purposes against breast cancer .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against common bacterial pathogens. The results demonstrated effective inhibition at low concentrations, suggesting its potential as an alternative antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of (2-Methylcyclohexyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Key Observations :
- Stability : Bulky substituents (e.g., cyclohexylmethyl, benzyl) improve stability compared to smaller alkyl groups (e.g., dimethyl), which are prone to decomposition .
- Solubility: Dihydrochloride salts generally exhibit higher solubility in polar solvents like ethanol or DMSO .
Substituent Effects on Properties
- Electron-Donating Groups : Methoxy or methyl substituents (e.g., 4-methoxybenzyl) enhance stability and solubility but may reduce reactivity due to steric hindrance .
- Halogenated Derivatives : Chloro- or fluoro-substituted analogs (e.g., 2-chloro-5-fluorobenzyl) are prioritized in medicinal chemistry for their metabolic stability and bioactivity .
Biological Activity
(2-Methylcyclohexyl)hydrazine dihydrochloride is a hydrazine derivative characterized by its potential biological activities, particularly in biochemical research and medicinal chemistry. This compound has garnered attention due to its reactivity and interactions with various biological macromolecules, leading to both therapeutic and toxicological implications.
Chemical Structure and Properties
The compound is represented by the molecular formula CHClN, featuring a hydrazine functional group attached to a methyl-substituted cyclohexyl ring. The presence of the hydrazine moiety is significant as it facilitates various chemical reactions, including the formation of reactive intermediates.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzyme activity by modifying active sites, thus impacting metabolic pathways.
- Oxidative Stress : Reactive intermediates formed during metabolism can induce oxidative stress, resulting in cellular damage.
- Mutagenicity : Studies indicate that hydrazine derivatives can bind to DNA, causing mutations and potentially leading to carcinogenic effects .
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Hydrazine derivatives have shown varying degrees of antimicrobial properties against bacteria and fungi.
- Anticancer Potential : Some studies suggest that compounds in this class may exhibit anticancer activity through mechanisms involving DNA intercalation and inhibition of DNA repair mechanisms .
- Toxicological Effects : The compound's reactivity raises concerns regarding its safety profile. It has been implicated in oxidative damage and mutagenicity, necessitating caution in handling .
Case Studies
- Oxidative Stress Induction : A study demonstrated that hydrazine derivatives could lead to increased levels of reactive oxygen species (ROS) in cellular models, contributing to cytotoxic effects .
- Mutagenicity Testing : In vitro assays have shown that this compound can cause DNA strand breaks, indicating its potential mutagenic properties .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of hydrazine derivatives, revealing that modifications to the hydrazine group can significantly influence biological activity. For instance, variations in lipophilicity and steric hindrance have been correlated with enhanced enzyme inhibition and cytotoxicity .
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Methylcyclohexyl)hydrazine dihydrochloride, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting (2-methylcyclohexyl)amine with hydrazine hydrate in the presence of hydrochloric acid under reflux. Key parameters include:
- Temperature : Maintain 0–5°C during initial mixing to prevent side reactions (e.g., diazotization), followed by gradual heating to 60–80°C for completion .
- pH control : Acidic conditions (pH < 3) stabilize the hydrazine moiety and prevent oxidation .
- Solvent : Polar solvents (e.g., ethanol/water mixtures) enhance solubility of intermediates .
- Purification : Recrystallization from ethanol or methanol yields high-purity dihydrochloride salts. Purity is confirmed via HPLC (≥98%) and melting point analysis (200°C dec.) .
Q. How does the solubility of this compound influence its handling in laboratory settings?
- Solubility Profile : The dihydrochloride salt form improves solubility in polar solvents (e.g., water, ethanol) but is sparingly soluble in non-polar solvents.
- Recommended solvents : Water (up to 50 mg/mL), ethanol (30 mg/mL), and dimethyl sulfoxide (DMSO) for biological assays .
- Handling : Store in anhydrous conditions (<0.5% moisture) at 2–8°C to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. What analytical techniques are recommended for assessing the purity and stability of this compound?
- Purity Analysis :
- HPLC : Use a C18 column with UV detection at 210–220 nm; mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (90:10) .
- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: ~209 g/mol for free base; dihydrochloride adds ~72 g/mol) .
- Stability Studies :
- Conduct accelerated degradation studies under varying pH (1–9), temperature (40–60°C), and humidity (75% RH). Monitor via HPLC for decomposition products (e.g., hydrazine derivatives) .
Q. How can this compound be utilized as a reducing agent in transition-metal chemistry?
- Mechanism : The hydrazine moiety acts as a two-electron donor, reducing metal ions (e.g., Re⁷⁺ to Re⁴⁺) in acidic media.
- Optimization :
- Acid concentration : 6–12 M HCl ensures protonation of hydrazine and stabilizes reduced metal complexes .
- Stoichiometry : Use 2–3 molar equivalents of hydrazine to ensure complete reduction .
- Reaction time : 1–2 hours at boiling temperature (100–110°C) achieves >95% yield .
Q. What safety protocols are critical when handling this compound in biological assays?
- Toxicity Mitigation :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- First Aid : For inhalation, administer oxygen; for ingestion, rinse with water and seek medical attention immediately .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated hazardous waste containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
